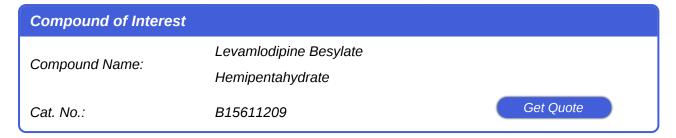


An In-depth Technical Guide to the Chemical Structure of Levamlodipine Besylate Hemipentahydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of **Levamlodipine besylate hemipentahydrate**. The information is curated for professionals in drug development and chemical research, presenting detailed data and methodologies to support further investigation and application of this active pharmaceutical ingredient.

Chemical Identity and Physicochemical Properties

Levamlodipine is the pharmacologically active (S)-enantiomer of amlodipine, a dihydropyridine calcium channel blocker.[1] It is formulated as a besylate salt to improve its stability and solubility. The hemipentahydrate form indicates the presence of 2.5 moles of water per mole of the besylate salt.

Nomenclature and Identifiers

A summary of the chemical identifiers for **Levamlodipine besylate hemipentahydrate** is provided in Table 1.



Identifier	Value
IUPAC Name	3-ethyl 5-methyl (4S)-2-[(2- aminoethoxy)methyl]-4-(2-chlorophenyl)-6- methyl-1,4-dihydropyridine-3,5- dicarboxylate;benzenesulfonic acid;2.5hydrate
CAS Number	884648-62-8[2]
Molecular Formula	C20H25CIN2O5 · C6H6O3S · 2.5H2O[3]
Molecular Weight	612.1 g/mol [4]

Table 1: Chemical Identifiers for Levamlodipine Besylate Hemipentahydrate.

Chemical Structure

The chemical structure of **Levamlodipine besylate hemipentahydrate** consists of the Levamlodipine cation, the besylate anion, and water molecules of hydration.

 $\hbox{Figure 1: Components of Levamlodipine Besylate Hemipentahydrate} \\$

Levamlodipine Cation

| Besylate Anion | Water of Hydration (x 2.5)

| besylate_img | water_img |

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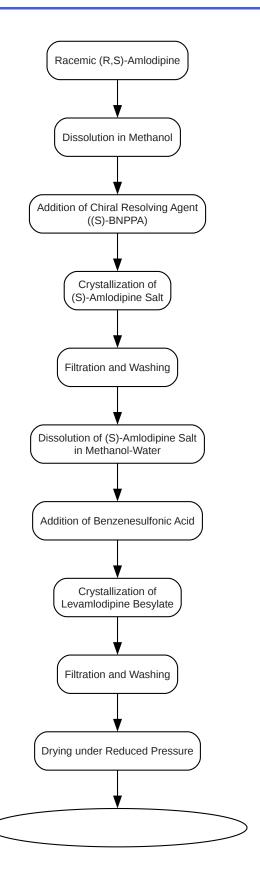
Figure 1: Components of Levamlodipine Besylate Hemipentahydrate

Synthesis and Manufacturing

The synthesis of Levamlodipine besylate typically involves the resolution of racemic amlodipine, followed by salt formation with benzenesulfonic acid.

Synthesis Workflow





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Figure 2: Synthesis Workflow for Levamlodipine Besylate



Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of Levamlodipine besylate, based on published patent literature.[2][5]

- Resolution of Racemic Amlodipine:
 - Dissolve racemic (R,S)-amlodipine in methanol at room temperature with stirring.
 - Add a chiral resolving agent, such as (S)-(-)-N-(1-phenylethyl)phthalamic acid ((S)-BNPPA), to the solution.
 - Control the temperature to facilitate complete dissolution, followed by cooling to induce crystallization of the desired (S)-amlodipine salt.
 - Filter the resulting crystals and wash with cold methanol.
- Formation of Levamlodipine Besylate:
 - Dissolve the obtained (S)-amlodipine salt in a mixture of methanol and purified water.
 - Add a solution of benzenesulfonic acid in purified water dropwise to the mixture.
 - Control the temperature to facilitate salt formation and crystallization.
 - After crystallization is complete, filter the product and wash with purified water.
- Drying:
 - Dry the final product under reduced pressure to obtain Levamlodipine besylate. The hydration state will depend on the drying conditions and atmospheric moisture.

Structural Characterization

A combination of crystallographic and spectroscopic techniques is employed to confirm the structure and purity of **Levamlodipine besylate hemipentahydrate**.

X-ray Crystallography



X-ray powder diffraction (XRPD) is a key technique for identifying the crystalline form of **Levamlodipine besylate hemipentahydrate**.

- Instrument: A powder X-ray diffractometer equipped with a Cu-Kα radiation source.
- Sample Preparation: A thin layer of the powdered sample is placed on a sample holder.
- Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

The reported crystallographic data for a hydrated form of Levamlodipine besylate is summarized in Table 2.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21
Characteristic 2θ Peaks (°)	6.70, 10.12, 12.40, 13.36, 13.68, 17.04, 22.46, 24.16[6]

Table 2: X-ray Crystallographic Data for Levamlodipine Besylate Hydrate.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups.

¹H NMR spectroscopy is used to elucidate the proton environment in the molecule.

Experimental Protocol for ¹H NMR:

- Instrument: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- Reference: Tetramethylsilane (TMS) as an internal standard.



Data Acquisition: Standard pulse sequence for ¹H NMR.

Expected Chemical Shifts (δ , ppm) in ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the dihydropyridine ring, the ethyl and methyl ester groups, the aminoethoxy side chain, the chlorophenyl group, and the besylate counterion.

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol for FTIR:

- Instrument: An FTIR spectrometer.
- Sample Preparation: The sample is mixed with potassium bromide (KBr) and pressed into a
 pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Characteristic FTIR Absorption Bands (cm⁻¹):

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H stretching (amine)
~3200-3600	O-H stretching (water of hydration)
~1676	C=O stretching (ester)[7]
~1200-1000	S=O stretching (sulfonate)

Table 3: Key FTIR Absorption Bands for **Levamlodipine Besylate Hemipentahydrate**.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol for LC-MS/MS:

• Chromatography: Reverse-phase liquid chromatography with a C18 column.



- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
- Ionization: Electrospray ionization (ESI) in positive mode.
- Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

Expected Mass-to-Charge Ratios (m/z): The mass spectrum will show a prominent peak corresponding to the protonated Levamlodipine molecule [M+H]⁺ at approximately m/z 409.1.

Mechanism of Action

Levamlodipine is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[4][8]

Signaling Pathway



Extracellular Space Intracellular Space

Opens blocks

Cell Membrane

L-type Calcium Channel

Ca²+ Influx

Myosin Light Chain
Kinase (MLCK) Activation

Myosin Light Chain
Phosphorylation

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Figure 3: Mechanism of Action of Levamlodipine

This inhibition of calcium influx leads to relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.



Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of **Levamlodipine besylate hemipentahydrate**. The presented data and experimental protocols offer a valuable resource for researchers and professionals involved in the development and analysis of this important cardiovascular drug. The comprehensive structural elucidation through crystallographic and spectroscopic methods, combined with an understanding of its synthesis and mechanism of action, forms a solid foundation for its application in pharmaceutical sciences.

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